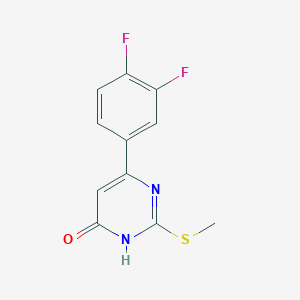
6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H8F2N2OS and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(3,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 2098095-84-0, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a difluorophenyl group and a methylthio substitution, which may influence its pharmacological properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 254.26 g/mol
- Structure : The compound's structure includes a pyrimidinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrimidine class often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest a range of potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example, similar compounds have shown activity against various cancer cell lines. In vitro assays conducted on NCI-60 human tumor cell lines demonstrated that certain pyrimidine derivatives could inhibit tumor growth effectively. The inhibition growth percentage (IGP) was calculated at a concentration of 10 µM, revealing moderate cytostatic activity against sensitive cell lines .
| Cancer Type | Inhibition Growth Percentage (IGP) |
|---|---|
| Leukemia | Moderate |
| Non-small-cell lung cancer | Moderate |
| Colon cancer | Moderate |
| Breast cancer | Moderate |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. Pyrimidine derivatives are known to interact with various molecular targets within cells, potentially modulating critical biochemical pathways involved in cell proliferation and survival .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For instance, related compounds have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure often enhances this activity .
Case Studies and Research Findings
- Anticancer Studies : A study involving the evaluation of pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation across multiple types of cancer .
- Antimicrobial Testing : Compounds similar to this compound were tested against various microbial strains, demonstrating significant antibacterial effects .
- Enzyme Inhibition : Research indicated that certain pyrimidine derivatives could act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes .
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOQQIWEUYHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















